molecular formula C22H23N3O5S B2675546 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021120-62-6

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2675546
CAS RN: 1021120-62-6
M. Wt: 441.5
InChI Key: ZWZBVJVHGUZLLQ-UHFFFAOYSA-N
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Description

The compound contains a tolyl group, which is a functional group related to toluene . It also contains a pyridazine ring, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds often involves Williamson etherification or C-C coupling reactions . Pyridazines can be synthesized through various methods, including the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

The tolyl group in the compound has the general formula CH3C6H4−R, where R is a substituent . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Tolyl groups are often used in nucleophilic substitutions, as they are excellent leaving groups . Pyridazines can undergo various reactions, including [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic . Pyridazines are heterocyclic compounds .

Scientific Research Applications

Future Directions

The future directions would depend on the specific application of the compound. Pyridazines have been the subject of much research due to their potential biomedical applications .

properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-16-3-5-17(6-4-16)19-8-10-22(26)25(24-19)12-2-11-23-31(27,28)18-7-9-20-21(15-18)30-14-13-29-20/h3-10,15,23H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZBVJVHGUZLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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